molecular formula C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B147160 3-Methyl-2-butanol CAS No. 598-75-4

3-Methyl-2-butanol

Cat. No. B147160
CAS RN: 598-75-4
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-UHFFFAOYSA-N
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Description

3-Methyl-2-butanol is not directly discussed in the provided papers; however, related compounds and their synthesis, properties, and applications are extensively covered. For instance, 3-methyl-1-butanol is mentioned as a potential biofuel and is produced biotechnologically in engineered strains of Escherichia coli and Corynebacterium glutamicum . The production of 2,3-butanediol (2,3-BD), which is a precursor to various chemicals that could potentially include 3-methyl-2-butanol, is also discussed .

Synthesis Analysis

The synthesis of related compounds such as 2,3-butanediol is achieved through biotechnological processes using microorganisms . Similarly, 3-methyl-1-butanol is produced in engineered E. coli strains that utilize the host's amino acid biosynthetic pathways . Corynebacterium glutamicum has also been engineered to produce 2-methyl-1-butanol and 3-methyl-1-butanol via the Ehrlich pathway .

Molecular Structure Analysis

While the molecular structure of 3-methyl-2-butanol is not directly analyzed, the structures of similar compounds such as 2,3-butanediol and its conversion products are studied. For example, 2,3-BD can be dehydrated to form a mixture of dioxolanes, which have potential applications as fuel additives . The structure of 2-mercapto-3-methyl-1-butanol, an off-flavor compound in beer, is identified as 2,3-epoxy-3-methylbutanal .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds similar to 3-methyl-2-butanol. For instance, the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals leads to the formation of several products, including acetone and methyl acetate . The catalytic conversion of 2,3-butanediol to butenes involves reactions such as dehydrogenation and dehydration, which occur on metal and acid sites of catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-butanediol and its derivatives are explored, highlighting their potential as renewable fuels and solvents. The dioxolane mixture derived from 2,3-BD exhibits high octane numbers and low solubility in water, making it a suitable gasoline blending component . The fragrance material 2-ethyl-1-butanol, which is structurally related to 3-methyl-2-butanol, is reviewed for its toxicologic and dermatologic properties .

Scientific Research Applications

Biofuel Production

3-Methyl-2-butanol has potential applications as a biofuel. Engineering of Escherichia coli strains for the production of 3-Methyl-1-Butanol, a closely related compound, from glucose demonstrates the feasibility of using microbial processes for biofuel production (Connor & Liao, 2008). Additionally, metabolic engineering in microbial strains has been explored for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, indicating the potential of these processes for industrial biofuel applications (Cann & Liao, 2009).

Industrial Uses and Environmental Impact

3-Methyl-2-butanol is utilized as a solvent in various industrial applications such as paints, inks, and fragrances. It also serves as a raw material in detergent production. A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a similar compound, highlights its environmental impact and degradation processes (Aschmann, Arey, & Atkinson, 2011).

Research on Combustion and Emissions

Research on combustion, such as the study of 2-methylbutanol (2-methyl-1-butanol) in combustion engines, contributes to understanding the potential of 3-Methyl-2-butanol as an alternative fuel or blending component. This involves measuring ignition delay times and flame speeds, and developing chemical kinetic models for oxidation processes (Park et al., 2015).

Production and Optimization in Microorganisms

Engineering of Corynebacterium glutamicum for producing pentanol isomers, including 3-methyl-1-butanol, explores the bio-production avenues for such compounds. These studies are significant for developing sustainable production methods of these alcohols from microorganisms (Vogt et al., 2016).

Food Industry Applications

3-Methyl-2-butanol is used as a flavoring agent in the food industry. Studies on the differentiation of lactic acid bacteria by gas chromatography-ion mobility spectrometry, which involves identifying volatile organic compounds like 3-methyl-1-butanol, highlight the importance of these compounds in the food industry (Gallegos et al., 2017).

Safety And Hazards

3-Methyl-2-butanol is flammable and harmful if inhaled. It is recommended to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity .

properties

IUPAC Name

3-methylbutan-2-ol
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InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3
Source PubChem
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InChI Key

MXLMTQWGSQIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O
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DSSTOX Substance ID

DTXSID20862268
Record name 2-Methyl-3-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-butanol
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Boiling Point

112.00 to 114.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanol
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Solubility

56 mg/mL at 25 °C
Record name 3-Methyl-2-butanol
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Density

0.815-0.821
Record name 3-Methyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/60/
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Vapor Pressure

9.15 [mmHg]
Record name 3-Methyl-2-butanol
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Product Name

3-Methyl-2-butanol

CAS RN

598-75-4, 1517-66-4
Record name 3-Methyl-2-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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